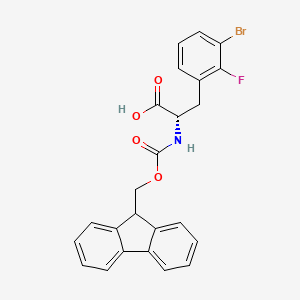

N-Fmoc-3-bromo-2-fluoro-L-phenylalanine

Description

Properties

IUPAC Name |

(2S)-3-(3-bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19BrFNO4/c25-20-11-5-6-14(22(20)26)12-21(23(28)29)27-24(30)31-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19,21H,12-13H2,(H,27,30)(H,28,29)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFUYONVXYLOHW-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=CC=C4)Br)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C(=CC=C4)Br)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19BrFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Electrophilic Aromatic Substitution

Electrophilic halogenation is a classical approach for introducing halogens onto aromatic rings. However, achieving regioselectivity for ortho-fluorine and meta-bromine poses significant challenges due to competing directing effects.

Asymmetric Synthesis via Phase Transfer Catalysis

The PMC study (source 2) demonstrates a scalable method for synthesizing enantiomerically pure phenylalanine derivatives using pseudoenantiomeric phase transfer catalysts (PTCs). Adapting this strategy for this compound involves:

Step 1: Glycine Schiff Base Alkylation

-

Substrate : N-(Dibenzylidene)glycine tert-butyl ester.

-

Alkylating Agent : 3-Bromo-2-fluoro-benzyl bromide (synthesized via DoM or cross-coupling).

-

Catalyst : O-Allyl-N-(9-anthracenylmethyl)cinchoninium bromide (for R-configuration) or its pseudoenantiomer (for S-configuration).

-

Conditions :

Step 2: Hydrolysis and Fmoc Protection

-

Hydrolysis : 6M HCl in dioxane to remove the Schiff base.

-

Fmoc Protection : Fmoc-Cl (1.2 equiv) with NaHCO₃ in dioxane/water.

Industrial-Scale Production Considerations

Halogenation Optimization

Industrial processes prioritize cost-effectiveness and scalability:

-

Continuous Flow Reactors : Enable safe handling of corrosive reagents (Br₂, HF).

-

Catalyst Recycling : Immobilized Lewis acids (e.g., FeCl₃ on silica) reduce waste.

Stereochemical Control

-

Catalyst Loading Reduction : Industrial PTC processes use 0.5–1.0 mol% catalyst.

-

Crystallization-Induced Dynamic Resolution : Enhances ee to >99%.

Comparative Analysis of Synthetic Routes

| Method | Halogenation Sequence | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Electrophilic | F → Br | 40–70 | N/A | Moderate |

| DoM | F → Br | 50–65 | N/A | Low |

| Phase Transfer Catalysis | Pre-halogenated alkylation | 85–95 | 93–99 | High |

Key Findings :

-

Phase transfer catalysis offers superior ee and scalability but requires pre-synthesized halogenated benzyl bromides.

-

Electrophilic methods are limited by regioselectivity and moderate yields.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-3-bromo-2-fluoro-L-phenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted phenylalanine derivatives can be obtained.

Deprotected Amino Acid: Removal of the Fmoc group yields 3-bromo-2-fluoro-L-phenylalanine.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Design and Development

Fluorinated amino acids, including N-Fmoc-3-bromo-2-fluoro-L-phenylalanine, are increasingly utilized in drug development due to their ability to enhance the pharmacokinetic properties of peptides. The introduction of fluorine can improve metabolic stability and bioavailability. Research indicates that fluorinated phenylalanines can modulate the biological activity of peptides by influencing their conformational dynamics and interactions with biological targets .

1.2 Anticancer Agents

Fluorinated compounds have shown promise as anticancer agents. Studies suggest that the incorporation of fluorinated amino acids into peptide sequences can lead to the development of novel therapeutics with enhanced potency against cancer cells. For instance, peptides containing this compound have been evaluated for their efficacy in targeting specific cancer pathways, potentially leading to new treatment options .

Peptide Synthesis

2.1 Solid-Phase Peptide Synthesis (SPPS)

This compound is frequently employed as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptide structures. This method is advantageous for synthesizing peptides with specific modifications, including fluorination, which can significantly alter the biological activity of the resulting peptides .

2.2 Synthesis Methodologies

Recent advancements in synthetic methodologies highlight the versatility of this compound. Techniques such as palladium-catalyzed cross-coupling reactions enable the efficient incorporation of this compound into various peptide sequences. These reactions allow for the introduction of additional functional groups or modifications that can enhance the therapeutic potential of the synthesized peptides .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-Fmoc-3-bromo-2-fluoro-L-phenylalanine involves its incorporation into peptides and proteins. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and interactions with biological targets. The Fmoc group serves as a protecting group during peptide synthesis, preventing unwanted reactions at the amino group.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-Fmoc-3-bromo-2-fluoro-L-phenylalanine with structurally related Fmoc-protected phenylalanine derivatives, emphasizing substituent effects, molecular properties, and applications.

Substituent Type and Position

Physicochemical Properties

- Fmoc-4-(3-fluorophenyl)-L-phenylalanine: Boiling point 701.2±60.0°C due to extended aromaticity .

- Density: Halogenated derivatives (e.g., Br/Cl: 1.510 g/cm³) exhibit higher density than non-halogenated analogs (e.g., 3-F: ~1.3 g/cm³) .

Biological Activity

N-Fmoc-3-bromo-2-fluoro-L-phenylalanine (N-Fmoc-3-Br-2-F-Phe) is a synthetic amino acid derivative that has garnered attention in various fields of biochemical research, particularly in peptide synthesis and drug development. This article delves into the biological activity of this compound, focusing on its structural characteristics, interactions with biological systems, and potential applications.

Structural Characteristics

This compound is characterized by:

- Fmoc Group : A protective group that facilitates the selective attachment and removal of amino acids during peptide synthesis.

- Bromine and Fluorine Substituents : The presence of a bromine atom at the 3-position and a fluorine atom at the 2-position on the phenyl ring enhances its chemical reactivity and biological interactions.

The molecular formula is with a molecular weight of 484.32 g/mol .

Enzyme Interactions

Research indicates that N-Fmoc-3-Br-2-F-Phe can act as a substrate in enzyme-catalyzed reactions. The halogenated structure may enhance binding affinities with enzymes, potentially leading to increased catalytic efficiency. Studies have shown that fluorinated and brominated amino acids can influence enzyme specificity and activity, which is crucial for understanding metabolic pathways .

Protein Folding and Stability

The unique halogenation of N-Fmoc-3-Br-2-F-Phe can significantly affect protein folding and stability. This compound has been explored for its role in modifying protein structures, which aids in elucidating protein function and stability . For instance, the introduction of halogens can alter the hydrophobicity and steric properties of peptides, impacting their conformational dynamics.

Applications in Research

This compound serves multiple roles in scientific research:

- Peptide Synthesis : It is widely used as a building block in solid-phase peptide synthesis (SPPS), allowing for efficient construction of complex peptide sequences .

- Drug Development : The compound's unique structural features make it valuable in medicinal chemistry. Its bromine substituent can enhance the biological activity of peptide-based drugs, offering potential therapeutic benefits .

- Bioconjugation : N-Fmoc-3-Br-2-F-Phe can be conjugated with biomolecules, facilitating targeted drug delivery systems or diagnostic agents .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Unique Biological Properties |

|---|---|---|

| N-Fmoc-4-chloro-2-fluoro-D-phenylalanine | Chlorine at 4-position | Different reactivity due to halogen positioning |

| N-Fmoc-3-fluoro-L-phenylalanine | Fluorine at 3-position | Lack of bromination affects biological properties |

| N-Fmoc-2-bromo-L-phenylalanine | Bromine at 2-position | Different positioning influences synthesis outcomes |

| N-Fmoc-4-bromo-D-phenylalanine | Bromine at 4-position | Different stereochemistry compared to L-isomer |

Case Studies

Several studies have highlighted the significance of this compound in various applications:

- Peptide Therapeutics : A study demonstrated that peptides synthesized using N-Fmoc-3-Br-2-F-Phe exhibited enhanced affinity for specific receptors compared to non-halogenated analogs, suggesting its potential in developing more effective therapeutic agents .

- Enzyme Catalysis : Research on enzyme kinetics revealed that incorporating this compound into peptide substrates improved reaction rates due to favorable interactions with active sites .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing N-Fmoc-3-bromo-2-fluoro-L-phenylalanine while preserving stereochemical integrity?

- Methodology : Use solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids. The bromo and fluoro substituents require careful handling to avoid premature dehalogenation. Ensure anhydrous conditions during coupling steps, and employ coupling agents like HBTU or HATU with DIPEA as a base. Monitor reaction progress via LC-MS to confirm retention of halogen atoms .

- Key Considerations : Protect reactive side chains (e.g., bromo groups) with orthogonal protecting groups if further functionalization is planned.

Q. How can the Fmoc group be selectively removed without destabilizing the bromo and fluoro substituents?

- Methodology : Use mild deprotection agents such as 20% piperidine in DMF or ionic liquids (e.g., 1-ethyl-3-methylimidazolium acetate) to achieve efficient Fmoc removal while minimizing side reactions. Avoid strongly acidic/basic conditions that may hydrolyze halogenated aromatic rings .

- Validation : Confirm deprotection via TLC or HPLC, comparing retention times to unprotected intermediates.

Q. What chromatographic techniques are suitable for purifying this compound?

- Methodology : Use reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA). For enantiomeric purity assessment, employ chiral stationary phases (CSPs) like polysaccharide derivatives (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .

- Data Interpretation : Monitor UV absorbance at 265 nm (Fmoc chromophore) and validate purity via HRMS and H/F NMR .

Advanced Research Questions

Q. How do the bromo and fluoro substituents influence peptide secondary structure and stability in aqueous environments?

- Experimental Design : Incorporate the compound into model peptides (e.g., α-helices or β-sheets) and analyze conformational stability via circular dichroism (CD) and molecular dynamics simulations. Compare thermal denaturation profiles () with non-halogenated analogs.

- Findings : Fluorine’s electronegativity may enhance helical stability through backbone dipole alignment, while bromine’s bulkiness could disrupt packing in hydrophobic cores. Rheological studies on Fmoc-based hydrogels suggest halogen size impacts network dynamics and dye diffusion rates .

Q. What are the challenges in achieving high enantiomeric excess (ee) for this compound during chiral separation?

- Contradiction Analysis : While CSPs like cellulose triacetate resolve most Fmoc-amino acids, steric hindrance from bromo/fluoro groups may reduce separation efficiency. Optimize mobile phase polarity (e.g., add 0.1% trifluoroacetic acid) to enhance enantiomer resolution .

- Alternative Methods : Use enzymatic resolution with proteases (e.g., subtilisin) selective for L-configuration, followed by Fmoc reprotection .

Q. How does the compound’s stability vary under oxidative or photolytic conditions relevant to bioconjugation?

- Methodology : Expose the compound to UV light (254 nm) or (1–5%) and monitor degradation via LC-MS. Bromine’s susceptibility to radical-mediated cleavage may necessitate antioxidants (e.g., BHT) during storage .

- Data Trends : Fluorine’s inductive effect typically enhances stability, but bromine’s lability may dominate degradation pathways under harsh conditions.

Methodological Resources

-

Spectral Data : Reference NMR shifts (δ = -115 to -120 ppm for aromatic F) and H NMR coupling constants to confirm substitution patterns .

-

Stability Tables :

Condition Half-Life (Days) Major Degradants pH 7.4, 25°C >30 None detected pH 2.0, 37°C 7 Debrominated byproducts UV Light (254 nm) 2 Radical cleavage products

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.